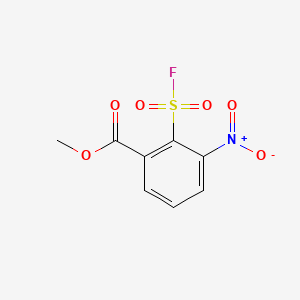
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(fluorosulfonyl)-3-nitrobenzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: The major product is typically a nitrobenzoate derivative.
Reduction: The major product is an aminobenzoate derivative.
Substitution: The major products are substituted benzoate derivatives with the nucleophile replacing the fluorosulfonyl group.
Scientific Research Applications
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound can be used in chemical biology for the study of enzyme mechanisms and protein labeling.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(fluorosulfonyl)-3-nitrobenzoate involves its functional groups:
Fluorosulfonyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Nitro Group: Can undergo reduction to form amines, which are important intermediates in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar in having a fluorosulfonyl group but differs in the presence of difluoromethyl groups.
Sulfonyl Fluorides: A broader class of compounds that include various derivatives with different substituents.
Uniqueness
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is unique due to the combination of a fluorosulfonyl group and a nitro group on a benzoate ester
Properties
Molecular Formula |
C8H6FNO6S |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
methyl 2-fluorosulfonyl-3-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3 |
InChI Key |
IVNMYPHEKVZBGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















